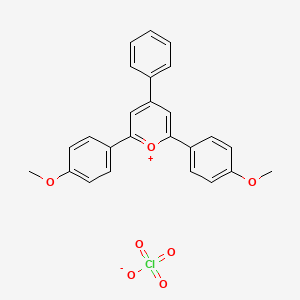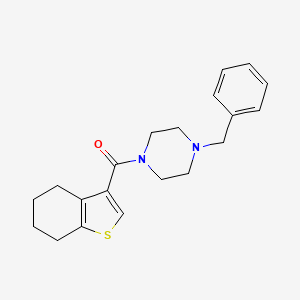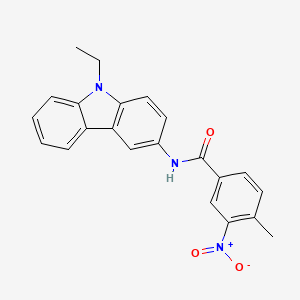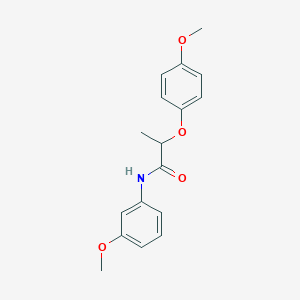![molecular formula C22H20ClNO2S B5219782 4-{[(4-chlorophenyl)thio]methyl}-N-(2-hydroxy-2-phenylethyl)benzamide](/img/structure/B5219782.png)
4-{[(4-chlorophenyl)thio]methyl}-N-(2-hydroxy-2-phenylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-chlorophenyl)thio]methyl}-N-(2-hydroxy-2-phenylethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of benzamides and has been shown to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-hydroxy-2-phenylethyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. Specifically, this compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression and cell growth.
Biochemical and Physiological Effects:
In addition to its anticancer and anti-inflammatory properties, this compound has been shown to exhibit a variety of other biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit angiogenesis (the formation of new blood vessels) in tumors. It has also been shown to possess antioxidant properties, which may contribute to its overall therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-{[(4-chlorophenyl)thio]methyl}-N-(2-hydroxy-2-phenylethyl)benzamide in lab experiments is its versatility. This compound has been shown to exhibit a wide range of biological activities, making it a useful tool for studying various disease processes. Additionally, it is relatively easy to synthesize and purify, making it accessible to researchers.
However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which may limit its usefulness in certain types of studies. Additionally, its potency and toxicity may vary depending on the specific cell lines or animal models used, which may complicate data interpretation.
Zukünftige Richtungen
There are many potential future directions for research involving 4-{[(4-chlorophenyl)thio]methyl}-N-(2-hydroxy-2-phenylethyl)benzamide. Some possible areas of investigation include:
1. Further elucidation of the compound's mechanism of action, particularly with regard to its effects on HDAC and other signaling pathways.
2. Exploration of the compound's potential as a therapeutic agent for other diseases, such as neurodegenerative disorders or viral infections.
3. Development of new analogs or derivatives of the compound with improved potency, selectivity, or pharmacokinetic properties.
4. Investigation of the compound's potential as a tool for studying epigenetic regulation and gene expression.
In conclusion, this compound is a promising compound with a wide range of potential applications in scientific research. Its versatility, potency, and relative ease of synthesis make it a useful tool for studying various disease processes, and there are many possible avenues for future investigation.
Synthesemethoden
The synthesis of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-hydroxy-2-phenylethyl)benzamide involves the reaction of 4-chlorobenzyl mercaptan with N-(2-hydroxy-2-phenylethyl)benzamide in the presence of a suitable base. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-hydroxy-2-phenylethyl)benzamide in scientific research are numerous. This compound has been shown to exhibit significant anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-(2-hydroxy-2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO2S/c23-19-10-12-20(13-11-19)27-15-16-6-8-18(9-7-16)22(26)24-14-21(25)17-4-2-1-3-5-17/h1-13,21,25H,14-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFUFQHRULXDRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-allyl-2-methoxy-1-[4-(2-nitrophenoxy)butoxy]benzene](/img/structure/B5219705.png)
![4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B5219708.png)

![N-[2-(3-methyl-2-pyridinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5219723.png)
![N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}-4-methylbenzamide](/img/structure/B5219729.png)

![allyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5219741.png)
![diethyl 2-[(2,2-dimethylpropanoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5219743.png)
![9-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5219748.png)
![methyl [8-(2,3-dihydro-1H-inden-2-yl)-2,4-dioxo-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]dec-3-yl]acetate](/img/structure/B5219749.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-nitrobenzamide](/img/structure/B5219774.png)
